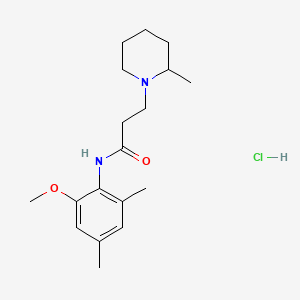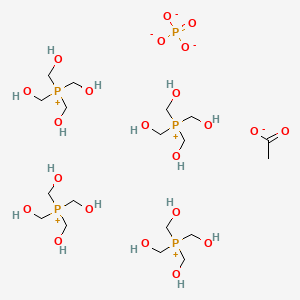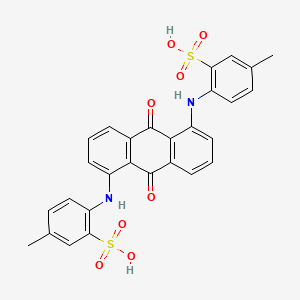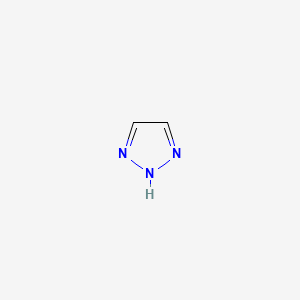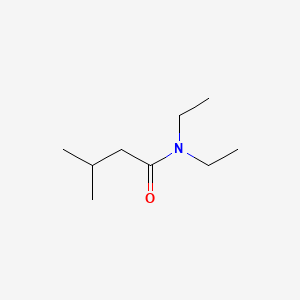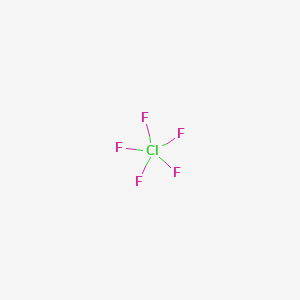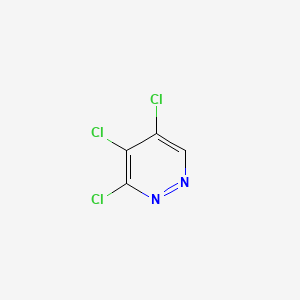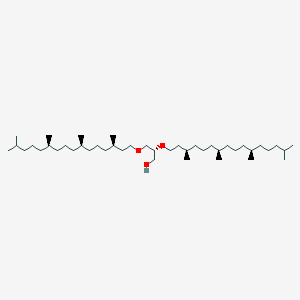
2,3-DI-Phytanyl-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-di-O-phytanyl-sn-glycerol is a dialkylglycerol that is glycerol alkylated at positions 1 and 2 by phytanyl groups with (R)-configuration at position 2.
Applications De Recherche Scientifique
Synthesis Techniques : Various approaches have been developed for the synthesis of 2,3-Di-Phytanyl-glycerol and its derivatives. For example, Boeckel et al. (1981) describe a method for synthesizing triglycosyl-2,3-di-O-phytanyl-sn-glycerols, focusing on specific protective groups in carbohydrate chemistry (Boeckel, Westerduin, & Boom, 1981).
Chemical Properties and Analogues : Studies have explored the chemical properties and synthesis of various analogues of 2,3-Di-Phytanyl-glycerol. Kates et al. (1971) worked on the chemical synthesis of 2,3-di-O-phytanyl-sn-1-glycerophosphate and its conversion into different salts (Kates, Park, Palameta, & Joo, 1971).
Functional Derivatives : Kamikawa et al. (1993) synthesized 2,3-Di-O-phytanyl-1-O-glucopyranosylglycerol and its polar derivatives, demonstrating functionalization possibilities of the glycolipids' glucose moiety (Kamikawa, Nogawa, & Yamagiwa, 1993).
Phase Behavior in Systems : Minamikawa and Hato (1997) investigated the phase behavior of synthetic phytanyl-chained glycolipid/water systems, providing insights into the physical properties of these compounds (Minamikawa & Hato, 1997).
Microbial Production and Transformation : Cho et al. (2015) reported on the microbial production of 2,3-butanediol from crude glycerol, demonstrating the potential of using glycerol derivatives in industrial applications (Cho et al., 2015).
Applications in Biosynthesis and Reconstitution : Baba et al. (1999) successfully applied synthetic phytanyl-chained glycolipid vesicles for the functional reconstitution of photosystem II complex, highlighting the role of these compounds in biological systems (Baba et al., 1999).
Propriétés
Nom du produit |
2,3-DI-Phytanyl-glycerol |
|---|---|
Formule moléculaire |
C43H88O3 |
Poids moléculaire |
653.2 g/mol |
Nom IUPAC |
(2R)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propan-1-ol |
InChI |
InChI=1S/C43H88O3/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-45-34-43(33-44)46-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h35-44H,11-34H2,1-10H3/t37-,38-,39-,40-,41-,42-,43-/m1/s1 |
Clé InChI |
ISDBCJSGCHUHFI-UMZPFTBHSA-N |
SMILES isomérique |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@@H](C)CCOC[C@@H](CO)OCC[C@H](C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CCOCC(CO)OCCC(C)CCCC(C)CCCC(C)CCCC(C)C |
Synonymes |
2,3-di-O-phytanyl-sn-glycerol archaeol lipid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



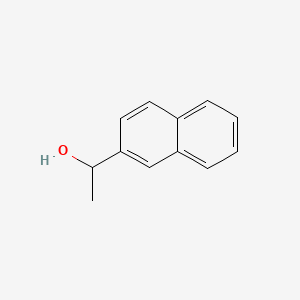
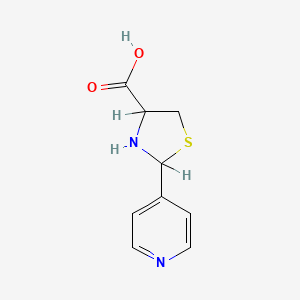

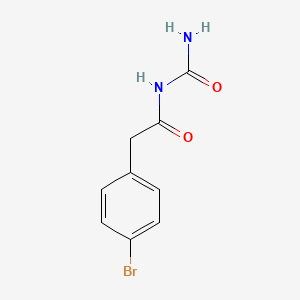
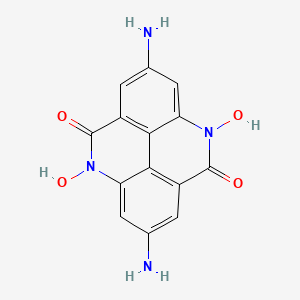
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)

